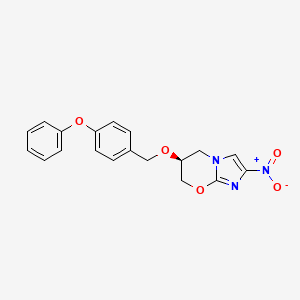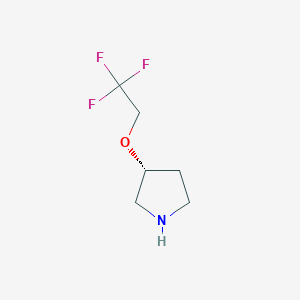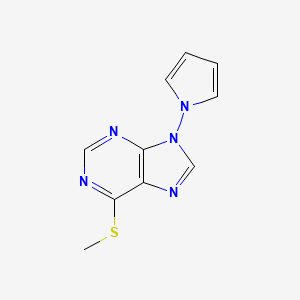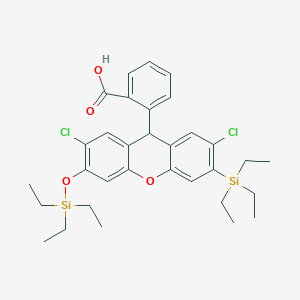
(S)-2-Nitro-6-(4-phenoxy-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Nitro-6-(4-phenoxy-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The specific structure of this compound includes a nitro group, a phenoxy group, and a benzyloxy group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Nitro-6-(4-phenoxy-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic reactions. Key steps may include:
Nitration: Introduction of the nitro group using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Benzylation: Introduction of the benzyloxy group through benzylation reactions using benzyl halides and a base.
Phenoxylation: Introduction of the phenoxy group using phenol derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Nitro-6-(4-phenoxy-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas with a catalyst or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., heat, catalysts).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the benzyloxy group could produce a benzaldehyde derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigation of its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: Development of new pharmaceuticals targeting specific diseases or conditions.
Industry: Use in the development of new materials, catalysts, or chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-Nitro-6-(4-phenoxy-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[2,1-b][1,3]oxazines: Other compounds in this class with different substituents.
Nitroaromatics: Compounds with nitro groups attached to aromatic rings.
Phenoxybenzyloxy derivatives: Compounds with similar phenoxy and benzyloxy groups.
Uniqueness
(S)-2-Nitro-6-(4-phenoxy-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
187235-38-7 |
|---|---|
Formule moléculaire |
C19H17N3O5 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
(6S)-2-nitro-6-[(4-phenoxyphenyl)methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C19H17N3O5/c23-22(24)18-11-21-10-17(13-26-19(21)20-18)25-12-14-6-8-16(9-7-14)27-15-4-2-1-3-5-15/h1-9,11,17H,10,12-13H2/t17-/m0/s1 |
Clé InChI |
IZTYJZIECAMJBF-KRWDZBQOSA-N |
SMILES isomérique |
C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC4=CC=CC=C4 |
SMILES canonique |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AS,7aR)-octahydrofuro[3,2-c]pyridine](/img/structure/B12939023.png)

![[4-(1-Hexyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12939028.png)



![2-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)ethanol](/img/structure/B12939065.png)

![(E)-6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12939084.png)
![8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12939088.png)
![(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12939119.png)



